2-(3-Isopropylphenyl)acetic acid 2-(3-Isopropylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 81049-21-0
VCID: VC8420428
InChI: InChI=1S/C11H14O2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
SMILES: CC(C)C1=CC=CC(=C1)CC(=O)O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2-(3-Isopropylphenyl)acetic acid

CAS No.: 81049-21-0

Cat. No.: VC8420428

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Isopropylphenyl)acetic acid - 81049-21-0

Specification

CAS No. 81049-21-0
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 2-(3-propan-2-ylphenyl)acetic acid
Standard InChI InChI=1S/C11H14O2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChI Key HKHSMVNJOVGOCD-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC(=C1)CC(=O)O
Canonical SMILES CC(C)C1=CC=CC(=C1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with an isopropyl group at the meta position (carbon 3) and an acetic acid moiety at the ortho position (carbon 2). This configuration distinguishes it from the para-isomer, where the isopropyl group occupies carbon 4 . The spatial arrangement influences its electronic and steric properties, potentially altering reactivity and intermolecular interactions compared to other isomers.

Table 1: Structural Comparison of Isopropylphenylacetic Acid Isomers

Property2-(3-Isopropylphenyl)acetic Acid2-(4-Isopropylphenyl)acetic Acid
CAS Number81049-21-0 4476-28-2
Molecular FormulaC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}
Molecular Weight (g/mol)178.23 178.23
Substitution PatternMeta-isopropyl, ortho-acetic acidPara-isopropyl, ortho-acetic acid

Physical Properties

While experimental data for the 3-isomer is sparse, its para-isomer exhibits a purity of ≥95% and is stored at room temperature . The 3-isomer likely shares similar solubility profiles, dissolving in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. Its melting and boiling points remain undocumented, though computational models predict modest thermal stability due to the absence of highly labile functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves the Friedel-Crafts acylation of 3-isopropyltoluene with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid derivative. Alternatively, the Strecker synthesis could be adapted using 3-isopropylbenzaldehyde, ammonium chloride, and potassium cyanide, though this method typically produces amino acid derivatives.

Key Reaction Steps:

  • Friedel-Crafts Acylation:
    3-Isopropyltoluene+ClCH2COClAlCl32-(3-Isopropylphenyl)acetyl chloride\text{3-Isopropyltoluene} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{2-(3-Isopropylphenyl)acetyl chloride}

  • Hydrolysis:
    2-(3-Isopropylphenyl)acetyl chloride+H2O2-(3-Isopropylphenyl)acetic acid+HCl\text{2-(3-Isopropylphenyl)acetyl chloride} + \text{H}_2\text{O} \rightarrow \text{2-(3-Isopropylphenyl)acetic acid} + \text{HCl}

Industrial Manufacturing

Scale-up processes may employ continuous flow reactors to enhance yield and reduce byproducts. Optimized conditions such as elevated temperatures (80–120°C) and catalytic Lewis acids (e.g., FeCl₃) could improve efficiency. Industrial-grade purification might involve recrystallization from ethanol-water mixtures or chromatographic techniques .

Pharmaceutical Research Applications

Table 2: Hypothetical Pharmacological Profile

ParameterInference Based on Structural Analogs
LogP (Lipophilicity)~2.8 (moderate permeability)
Plasma Protein Binding85–90% (estimated)
Metabolic StabilitySusceptible to hepatic glucuronidation

Cytotoxic and Anticancer Activity

While no direct studies exist, structurally related compounds exhibit cytotoxicity via apoptosis induction. For instance, dihydropyridine analogs demonstrate IC₅₀ values as low as 0.49 µM in cancer cell lines. The 3-isopropyl variant may similarly disrupt mitochondrial function or generate reactive oxygen species (ROS), warranting further investigation.

Chemical Research and Derivative Synthesis

Building Block for Complex Molecules

The acetic acid moiety allows facile derivatization into esters, amides, or ketones. For example, reaction with methanol under acidic conditions yields the methyl ester, a precursor for further functionalization:
2-(3-Isopropylphenyl)acetic acid+CH3OHH+Methyl 2-(3-isopropylphenyl)acetate+H2O\text{2-(3-Isopropylphenyl)acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-(3-isopropylphenyl)acetate} + \text{H}_2\text{O}

Catalytic Applications

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could incorporate the phenyl group into biaryl systems, useful in materials science. The isopropyl group’s steric bulk may influence reaction kinetics and regioselectivity.

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